The Strategic Intermediate: A Technical Guide to 3-Bromo-2-phenylimidazo[1,2-a]pyridine (CAS 4044-95-5)
The Strategic Intermediate: A Technical Guide to 3-Bromo-2-phenylimidazo[1,2-a]pyridine (CAS 4044-95-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and a Key Functional Handle
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a range of clinically successful drugs.[1] This bicyclic N-heterocycle is the foundational structure for anxiolytics like alpidem and the widely prescribed hypnotic agent, zolpidem.[1] Its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has fueled extensive research into its derivatives.[2][3]
This technical guide focuses on a particularly valuable derivative: 3-Bromo-2-phenylimidazo[1,2-a]pyridine (CAS 4044-95-5) . The introduction of a bromine atom at the C3 position transforms the parent molecule into a versatile synthetic intermediate. This bromine atom serves as a strategic functional handle, unlocking a vast chemical space for the synthesis of novel therapeutic agents through a variety of cross-coupling reactions. This guide will provide an in-depth exploration of its synthesis, physicochemical properties, reactivity, and its pivotal role in the development of next-generation pharmaceuticals.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of 3-Bromo-2-phenylimidazo[1,2-a]pyridine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 4044-95-5 | [4] |
| Molecular Formula | C₁₃H₉BrN₂ | [4] |
| Molecular Weight | 273.13 g/mol | [4] |
| Appearance | Brown oil | [5] |
| Solubility | Soluble in common organic solvents such as ethanol, DMF, and DMSO. | Inferred from synthetic protocols[6][7] |
Expected Spectroscopic Characteristics
While a publicly available, comprehensive set of spectra for this specific compound is limited, we can predict its key spectroscopic features based on the known data of the 2-phenylimidazo[1,2-a]pyridine precursor and general principles of spectroscopy.
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¹H NMR: The introduction of the bromine atom at C3 is expected to have a minimal effect on the chemical shifts of the protons on the phenyl and pyridine rings compared to the parent 2-phenylimidazo[1,2-a]pyridine. The most significant change will be the absence of the C3-H proton signal, which typically appears as a singlet in the parent compound.
-
¹³C NMR: The C3 carbon will show a significant downfield shift due to the deshielding effect of the attached bromine atom. The other carbon signals in the imidazo[1,2-a]pyridine core will also experience minor shifts.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 272 and 274.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine core, and the C-Br stretching vibration.[5]
Synthesis and Purification: A Two-Step Approach
The synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine is most efficiently achieved through a two-step process: first, the synthesis of the 2-phenylimidazo[1,2-a]pyridine core, followed by regioselective bromination at the C3 position.
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
The classical and widely used method for constructing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.
Experimental Protocol:
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Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add α-bromoacetophenone (1.0 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-phenylimidazo[1,2-a]pyridine.[8]
Step 2: Regioselective Bromination
The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution. This allows for the regioselective introduction of a bromine atom.
Experimental Protocol (Using Sodium Bromite):
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Reaction Setup: In a reaction vessel, dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water.
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Addition of Reagents: Add sodium bromite (NaBrO₂) (1.5 eq) and sodium bisulfate (NaHSO₄) (1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a short period, and its progress can be monitored by TLC.
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Work-up and Purification: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure to yield 3-Bromo-2-phenylimidazo[1,2-a]pyridine, which can be further purified by column chromatography if necessary.
Reactivity and Synthetic Applications
The C3-bromo substituent in 3-Bromo-2-phenylimidazo[1,2-a]pyridine is the key to its synthetic utility, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at this position, leading to the rapid generation of compound libraries for drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds and other complex molecules.[9][10] The reaction of 3-Bromo-2-phenylimidazo[1,2-a]pyridine with various aryl or alkyl boronic acids allows for the introduction of a wide range of substituents at the C3 position.[1]
Other Important Cross-Coupling Reactions
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Heck Coupling: Enables the formation of C-C bonds by reacting with alkenes.
-
Sonogashira Coupling: Facilitates the coupling with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Allows for the formation of C-N bonds by reacting with amines, leading to the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives.
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, and 3-Bromo-2-phenylimidazo[1,2-a]pyridine serves as a crucial starting material for the synthesis of numerous biologically active compounds.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents.[2] Studies have shown that certain compounds from this class can induce cell cycle arrest and apoptosis in cancer cell lines.[2] The ability to easily diversify the C3 position of the scaffold using 3-Bromo-2-phenylimidazo[1,2-a]pyridine is a valuable strategy for developing novel and more potent anticancer therapeutics.
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyridine nucleus is also a key component in the development of antimicrobial and antiviral agents.[3] For instance, certain derivatives have shown activity against various bacterial and fungal strains.[3]
Case Study: Synthesis of Zolpidem Analogues
Zolpidem, a widely used hypnotic, possesses the imidazo[1,2-a]pyridine core. The synthesis of zolpidem and its analogues often involves the functionalization of the imidazo[1,2-a]pyridine ring system.[11][12] While the commercial synthesis of zolpidem itself may follow a different route, 3-Bromo-2-phenylimidazo[1,2-a]pyridine provides a convergent and flexible platform for the synthesis of a diverse range of zolpidem analogues for structure-activity relationship (SAR) studies and the development of new central nervous system (CNS) agents.[11][13]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Bromo-2-phenylimidazo[1,2-a]pyridine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
3-Bromo-2-phenylimidazo[1,2-a]pyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of the C3-bromo substituent, makes it an invaluable intermediate for medicinal chemists. The ability to rapidly generate diverse libraries of novel compounds based on the privileged imidazo[1,2-a]pyridine scaffold ensures that 3-Bromo-2-phenylimidazo[1,2-a]pyridine will continue to play a significant role in the quest for new and improved therapeutics.
References
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances.
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine | CAS 4044-95-5. Santa Cruz Biotechnology.
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Supporting Information.
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
-
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu.
-
A method for synthesizing different Zolpidem hemitartrate derivatives. Google Patents.
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. HAL Open Science.
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC.
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate.
-
2-Phenylimidazo(1,2-a)pyridine | C13H10N2. PubChem.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing.
-
Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Synlett.
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate.
-
Suzuki Coupling. Organic Chemistry Portal.
-
2-Phenylimidazo[1,2-a]pyridine | C 13 H 11 N 2. ATB.
-
3-bromo-2-phenylimidazol[1,2-α] pyridine (BPP). ResearchGate.
-
Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. National Institutes of Health.
-
Suzuki reaction. Wikipedia.
-
Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate.
-
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKAT USA.
-
Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2- a]pyridines - Supporting Information. Synlett.
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
-
Process for the synthesis of zolpidem. Google Patents.
-
RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
-
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal.
-
Suzuki Coupling Mechanism. YouTube.
-
Solubility behavior of polyimides in different organic solvents. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. scbt.com [scbt.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. EP1600159A1 - A method for synthesizing different Zolpidem hemitartrate derivatives - Google Patents [patents.google.com]
